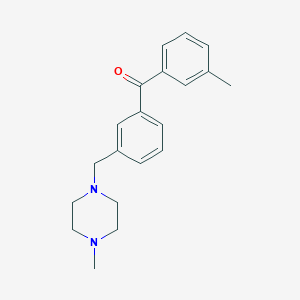

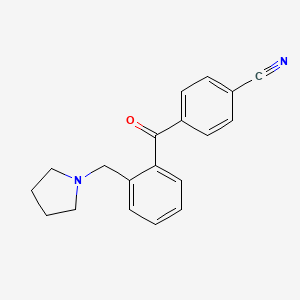

2-(4-Cyanobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Antitumor Applications

A study explored the synthesis of various heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, demonstrating potential antitumor activities. These compounds were evaluated in vitro for their antiproliferative activity against different human cancer cell lines, showing high inhibitory effects. This research highlights the potential of thiophene derivatives in developing new anticancer therapies (Shams et al., 2010).

Antioxidant Profile

Another study focused on the antioxidant properties of a series of 2,3-dihydrobenzo[b]thiophene derivatives. These compounds showed varying degrees of antioxidant capacity, which could be useful in designing new antioxidants for pharmaceutical applications (Malmström et al., 2001).

Synthetic Methodologies

Research on the development of synthetic methodologies for thiophene derivatives has led to efficient ways to produce 2-aryl-3-substituted benzo[b]thiophenes. These methods provide access to compounds that can serve as selective estrogen receptor modulators, indicating the relevance of thiophene derivatives in medicinal chemistry (David et al., 2005).

Fluorescent Applications

The synthesis and characterization of fluorescent nitrobenzoyl polythiophenes for potential use in organic electronics and sensing technologies have been reported. These materials exhibit significant fluorescence and electrochemical properties, making them suitable for use in optoelectronic devices (Coelho et al., 2015).

Antimicrobial and Antioxidant Activities

Novel thienopyrimidines and triazolothienopyrimidines derived from thiophene compounds have been synthesized and evaluated for their antimicrobial activity. This research underscores the utility of thiophene derivatives in developing new antimicrobial agents (Mahmoud et al., 2015).

properties

IUPAC Name |

4-[5-(1,3-dioxolan-2-yl)thiophene-2-carbonyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3S/c16-9-10-1-3-11(4-2-10)14(17)12-5-6-13(20-12)15-18-7-8-19-15/h1-6,15H,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONEATJWTVLLDFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(S2)C(=O)C3=CC=C(C=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641941 |

Source

|

| Record name | 4-[5-(1,3-Dioxolan-2-yl)thiophene-2-carbonyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898778-22-8 |

Source

|

| Record name | 4-[5-(1,3-Dioxolan-2-yl)thiophene-2-carbonyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,7-Dibromo-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1613688.png)

![methyl 4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-6-carboxylate](/img/structure/B1613690.png)

![3,5-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1613697.png)

![6-[4-(Trifluoromethoxy)phenyl]pyridine-2-carboxylic Acid](/img/structure/B1613709.png)